molecular formula C19H12O6 B2553016 (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 896830-12-9

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2553016
CAS No.: 896830-12-9
M. Wt: 336.299
InChI Key: UDXFJAFLVDWVHO-YBEGLDIGSA-N
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Description

The compound (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a benzofuran derivative featuring a fused furan ring system. Its structure includes:

  • A benzofuran core substituted at position 7 with a methyl group.
  • A (Z)-configured furan-2-ylmethylene moiety at position 2.
  • A furan-2-carboxylate ester at position 4.

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O6/c1-11-14(25-19(21)15-5-3-9-23-15)7-6-13-17(20)16(24-18(11)13)10-12-4-2-8-22-12/h2-10H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXFJAFLVDWVHO-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H17O5C_{20}H_{17}O_5, with a molecular weight of approximately 353.34 g/mol. The compound features a benzofuran core structure, which is known for its diverse biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with furan moieties can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Properties

Several studies have reported the anticancer effects of benzofuran derivatives. For example, compounds containing the benzofuran structure have been tested against various cancer cell lines, including breast and colon cancer cells. The observed cytotoxicity was attributed to the induction of apoptosis and inhibition of cell proliferation.

Table 1 summarizes some key findings on the anticancer activity of related compounds:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMDA-MB-231 (breast)15Apoptosis induction
Compound BHT-29 (colon)20Cell cycle arrest
Compound CA549 (lung)10Inhibition of angiogenesis

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has been explored through various in vitro assays. For instance, certain derivatives have been shown to inhibit lipoxygenase (LOX) enzymes, which play a crucial role in inflammatory processes. Inhibiting LOX can reduce the production of pro-inflammatory mediators like leukotrienes.

Antiviral Activity

Recent studies have also highlighted the antiviral properties of furan-containing compounds against viruses such as SARS-CoV-2. A derivative similar to (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-benzofuran exhibited inhibitory effects on viral replication in vitro, suggesting a potential role in antiviral therapy.

Case Studies

  • Anticancer Activity : A study evaluated the effects of a series of furan derivatives on human cancer cell lines. Results indicated that one derivative had an IC50 value of 12 µM against MDA-MB-231 cells, demonstrating promising anticancer activity.
  • Anti-inflammatory Study : In an experimental model, a related compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-benzofuran is influenced by its structural components. Modifications at specific positions on the benzofuran ring can enhance or diminish activity. For example:

  • Substitution at the 7-position generally increases anticancer activity.
  • Furan moiety modifications can alter antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzofuran core or the ester group. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name (Z-configuration) Substituent at Position 2 Ester Group at Position 6 Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference ID
Target Compound Furan-2-ylmethylene Furan-2-carboxylate 366.7* ~5.0† 5
[(2Z)-2-(4-chlorophenylmethylidene)-...]‡ 4-Chlorophenylmethylidene Furan-2-carboxylate 366.7 5.0 5
[(2Z)-2-(2,4-dimethoxyphenylmethylidene)-...]‡ 2,4-Dimethoxyphenylmethylidene Furan-2-carboxylate 396.8 4.2 7
[(2Z)-2-(furan-2-ylmethylene)-7-methyl-...]‡ Furan-2-ylmethylene 2,6-Dimethoxybenzoate 422.4 4.8 6
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate Isochromen core (non-benzofuran) Furan-2-carboxylate 323.0 (as [M+H]+) 6

*Estimated based on analog data; †Predicted from similar analogs; ‡Full names truncated for brevity.

Key Observations:

Substituent Impact on Lipophilicity (XLogP3): The target compound and its 4-chlorophenyl analog exhibit higher lipophilicity (XLogP3 ≈ 5.0) due to non-polar substituents, favoring membrane permeability . The 2,4-dimethoxyphenyl variant shows reduced lipophilicity (XLogP3 = 4.2) due to polar methoxy groups, enhancing water solubility .

Hydrogen-Bonding Capacity:

  • The number of hydrogen bond acceptors ranges from 5 to 7, influencing interactions with biological targets. The dimethoxybenzoate analog has the highest acceptor count (6) , while the isochromen derivative (6 acceptors) may exhibit distinct binding modes .

Core Structure Modifications:

  • Replacing the benzofuran core with an isochromen system (as in ) reduces molecular weight but may alter ring strain and electronic properties, affecting reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via a multi-step process involving:

  • Esterification : Reacting a benzofuran-6-ol derivative with furoyl chloride under reflux conditions (e.g., in THF with NaH as a base) to form the ester linkage .
  • Condensation : Introducing the furan-2-ylmethylene group via a Claisen-Schmidt condensation between a ketone (e.g., 7-methyl-3-oxo-2,3-dihydrobenzofuran-6-carbaldehyde) and furan-2-carboxylic acid derivatives under acidic or basic conditions .
  • Characterization : Intermediates are confirmed using 1H^1H-NMR (e.g., δ 7.63–8.14 ppm for furan protons), 13C^{13}C-NMR, and mass spectrometry (e.g., [M+Na]+ peaks at m/z 345) .

Q. How is the stereochemical configuration (Z/E) of the furan-2-ylmethylene group determined experimentally?

  • Methodology : The Z-configuration is confirmed via:

  • NOESY NMR : Cross-peaks between the furan-2-ylmethylene proton and the adjacent benzofuran methyl group .
  • X-ray crystallography : Crystal structures reveal planar benzofuran units and hydrogen-bonding patterns that stabilize the Z-isomer (e.g., O–H⋯O interactions forming centrosymmetric dimers) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the title compound when scaling reactions beyond milligram quantities?

  • Methodology : Key factors include:

  • Reagent stoichiometry : Maintaining a 1:1.2 molar ratio of benzofuran precursor to furoyl chloride to minimize side reactions .
  • Solvent selection : Using anhydrous THF or dichloromethane to enhance reactivity and reduce hydrolysis .
  • Purification : Gradient column chromatography (e.g., ethyl acetate/hexane) or recrystallization from benzene to isolate high-purity product .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H-NMR splitting patterns) during structural confirmation?

  • Methodology :

  • Variable-temperature NMR : Assess dynamic effects like hindered rotation of the furan-2-carboxylate group .
  • DFT calculations : Compare experimental 1H^1H-NMR shifts with computed values for different conformers .
  • Heteronuclear correlation (HSQC/HMBC) : Assign ambiguous peaks by tracing 1H^1H-13C^{13}C couplings .

Q. How does the electronic nature of substituents on the benzofuran core influence the compound’s reactivity in further functionalization?

  • Methodology :

  • Hammett analysis : Correlate substituent σ-values with reaction rates for nucleophilic acyl substitutions .
  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic attacks .

Q. What experimental designs assess the environmental stability of this compound in aqueous systems?

  • Methodology :

  • Hydrolysis studies : Monitor degradation at pH 2–12 (e.g., HPLC tracking of ester bond cleavage) .
  • Photodegradation : Expose to UV light (λ = 254 nm) and analyze by LC-MS for oxidation byproducts (e.g., quinone derivatives) .

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